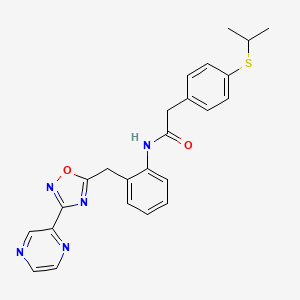![molecular formula C9H16ClN3O2 B2761771 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride CAS No. 2253632-44-7](/img/structure/B2761771.png)
1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride” is a chemical compound . It is a hydrochloride and an organoammonium salt . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-dimethylaminoethyl acrylate or DMAEA . DMAEA is an important acrylic monomer that gives basic properties to copolymers . It is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds .
Molecular Structure Analysis
The IUPAC name of the compound is 1- (2- (dimethylamino)ethyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrochloride . The InChI code is 1S/C9H15N3O2.ClH/c1-7-8 (9 (13)14)6-10-12 (7)5-4-11 (2)3;/h6H,4-5H2,1-3H3, (H,13,14);1H .
Chemical Reactions Analysis
The compound is likely to participate in reactions similar to those of other dimethylaminoethyl compounds. For example, 2-dimethylaminoethyl acrylate (DMAEA) can form polymersomes with potential applications in medical, biological, and chemical sciences . These polymersomes are more stable and robust than liposomes and can respond to external stimuli .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.7 . It is a powder and is stored at room temperature . The compound is a hydrochloride and an organoammonium salt .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Synthesis of α-Oximohydrazones : The acid halides of 1,2,4-oxadiazol-3-carbohydroxamic acids react with formaldehyde dimethylhydrazone to give α-oximohydrazones, which can rearrange under certain conditions to yield other significant compounds (Andrianov, Semenikhina, & Eremeev, 1991).
- Lithiation of N-alkyl Groups in Pyrazoles : Studies have shown that certain pyrazoles, including derivatives like 1-[2-(ethylamino)ethyl]-5-methylpyrazole, undergo lithiation at specific positions, which is crucial in the synthesis of various organic compounds (Katritzky, Jayaram, & Socrates, 1983).
Biochemical and Pharmacological Research
- Inhibition of Corrosion in Metals : Bipyrazolic derivatives, including certain pyrazole-type compounds, have been found effective in inhibiting corrosion of steel in hydrochloric acid, highlighting their potential in industrial applications (Tebbji, Hammouti, Oudda, Ramdani, & Benkadour, 2005).
- Anti-Depressant Studies : Novel series of compounds, including those related to pyrazole derivatives, have been designed and evaluated for their potential as anti-depressants, demonstrating the relevance of these compounds in therapeutic applications (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Coordination Chemistry and Material Science
- Platinum(II) Compounds Synthesis : The reaction of N-alkylaminopyrazole ligands with platinum(II) compounds results in the formation of various Pt(II) complexes, which have potential applications in material science and catalysis (Castellano, Pons, García-Antón, Solans, Font‐Bardia, & Ros, 2008).
Antimicrobial Applications
- Synthesis of Novel Compounds with Antimicrobial Properties : New compounds derived from pyrazole and pyrimidine have been synthesized and evaluated for their antimicrobial properties, indicating the potential use of these compounds in medical applications (Shastri, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and can cause damage to organs through prolonged or repeated exposure . The compound should be handled with care, and appropriate safety measures should be taken while handling it .
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3;/h6H,4-5H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDZWOZZWJNAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCN(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2761688.png)



![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine](/img/structure/B2761696.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2761698.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate](/img/structure/B2761700.png)

![(Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2761704.png)



![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2761711.png)